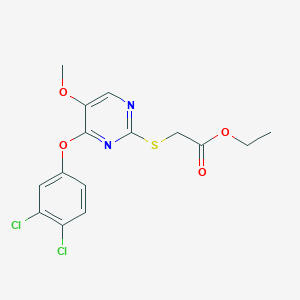

![molecular formula C19H14F5N3O2 B2478987 N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide CAS No. 303997-89-9](/img/structure/B2478987.png)

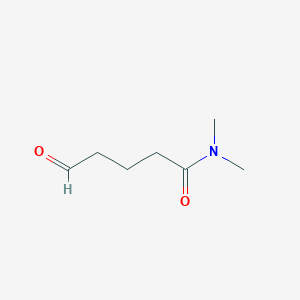

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14F5N3O2 and its molecular weight is 411.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide, also known as Diflufenican , is the carotenoid biosynthesis pathway . This pathway is crucial for the production of carotenoids, a class of pigments that play a vital role in photosynthesis in plants.

Mode of Action

Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis process, which in turn blocks the photosynthesis process . This blockage prevents the plant from producing energy, leading to plant death .

Biochemical Pathways

By inhibiting the carotenoid biosynthesis pathway, Diflufenican disrupts the production of carotenoids . These compounds are essential for capturing light energy during photosynthesis and protecting the chlorophyll from photooxidation. The inhibition of this pathway leads to a deficiency in carotenoids, causing a bleaching effect and ultimately leading to the death of the plant .

Pharmacokinetics

Diflufenican has a low aqueous solubility and a low volatility . It is stable in air up to its melting point . The compound has a logP value of 4.9, indicating that it is lipophilic . It is soluble in most organic solvents . These properties suggest that Diflufenican may have good bioavailability in the target organisms.

Result of Action

The result of Diflufenican’s action is the death of the plant . By inhibiting carotenoid biosynthesis and blocking photosynthesis, the plant is unable to produce the energy it needs to survive . This leads to a bleaching effect, where the plant loses its color, and eventually, the plant dies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, it can be very persistent in aquatic systems depending on local conditions . It is also moderately persistent in soil systems, again depending on local conditions . These environmental persistence properties can impact the long-term effectiveness and environmental impact of Diflufenican.

生化分析

Biochemical Properties

The primary biochemical role of N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is as a carotenoid biosynthesis inhibitor . This means it interacts with the enzymes involved in the carotenoid biosynthesis pathway, inhibiting their function and thereby preventing the production of carotenoids. Carotenoids are crucial for the photosynthesis process in plants, so the inhibition of their production by this compound leads to the cessation of photosynthesis and ultimately plant death .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of carotenoid biosynthesis has a significant impact on cell function. Carotenoids are not only crucial for photosynthesis but also play a role in protecting the cell from damage caused by light and oxygen. Therefore, the inhibition of carotenoid production can lead to increased cellular damage and stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the carotenoid biosynthesis process. It achieves this by binding to and inhibiting the function of enzymes involved in this pathway . This prevents the production of carotenoids, which are essential for the photosynthesis process. As a result, photosynthesis is blocked, leading to plant death .

Metabolic Pathways

This compound is involved in the carotenoid biosynthesis pathway . It interacts with the enzymes in this pathway, inhibiting their function and thereby preventing the production of carotenoids .

属性

IUPAC Name |

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F5N3O2/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDHPXJXOCTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2478905.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)

![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![2-phenoxy-N-(2-{4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B2478916.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)